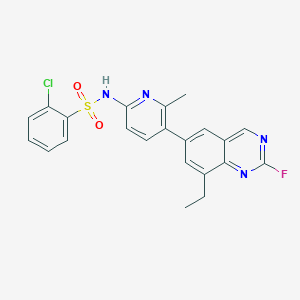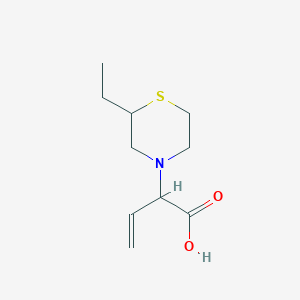
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them versatile in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) typically involves the reaction of 2-aminobenzenethiol with appropriate fluorinated acrylonitrile derivatives. One common method is the condensation of 2-aminobenzenethiol with 2,3-difluoroacrylonitrile under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound), often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Phenylbenzothiazole: Known for its anticancer and antimicrobial properties.
2-Methylbenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The difluoroacrylonitrile moiety provides additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H4F2N2S |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
(E)-3-(1,3-benzothiazol-2-yl)-2,3-difluoroprop-2-enenitrile |
InChI |
InChI=1S/C10H4F2N2S/c11-6(5-13)9(12)10-14-7-3-1-2-4-8(7)15-10/h1-4H/b9-6+ |
Clé InChI |
KBMDHPPATYORFG-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C#N)\F)/F |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=C(C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



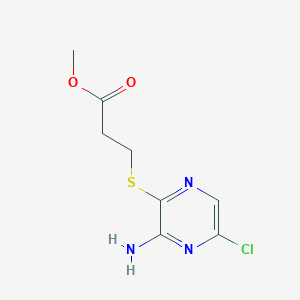

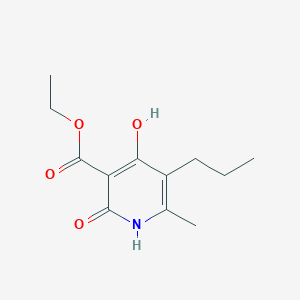
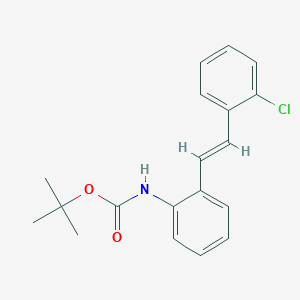





![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)
